MRTX9768 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

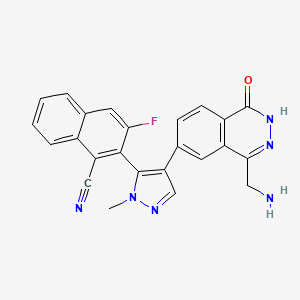

2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-3-fluoronaphthalene-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17FN6O/c1-31-23(22-18(10-26)15-5-3-2-4-13(15)9-20(22)25)19(12-28-31)14-6-7-16-17(8-14)21(11-27)29-30-24(16)32/h2-9,12H,11,27H2,1H3,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTYWAYMKBEXES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=CC3=C(C=C2)C(=O)NN=C3CN)C4=C(C5=CC=CC=C5C=C4F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of MRTX9768 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRTX9768 hydrochloride is a first-in-class, orally active, and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex.[1][2][3][4] This targeted therapy leverages a synthetic lethal approach to selectively eliminate cancer cells harboring a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A.[2][5] In MTAP-deleted cancer cells, the accumulation of MTA creates a unique therapeutic window. MRTX9768 stabilizes the inactive PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5's methyltransferase activity. This targeted inhibition of PRMT5, an enzyme critical for various cellular processes including RNA splicing and signal transduction, results in cell cycle arrest and apoptosis in MTAP-deleted tumors while sparing normal, MTAP-proficient cells. Preclinical studies have demonstrated significant anti-tumor activity in various cancer models, highlighting the potential of MRTX9768 as a precision medicine for a defined patient population.[5][6]

Introduction: The PRMT5-MTA Complex as a Therapeutic Target

Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers.

The deletion of the MTAP gene, which occurs in approximately 10-15% of all human cancers, presents a unique opportunity for targeted therapy.[2][7] MTAP is a key enzyme in the methionine salvage pathway. Its absence leads to the intracellular accumulation of its substrate, methylthioadenosine (MTA).[2] MTA is a natural, weak endogenous inhibitor of PRMT5. The elevated levels of MTA in MTAP-deleted cancer cells render them uniquely sensitive to further inhibition of PRMT5, a concept known as synthetic lethality. MRTX9768 was designed to specifically bind to and stabilize the catalytically inactive PRMT5-MTA complex, thereby potently and selectively inhibiting PRMT5 in cancer cells with this specific genetic vulnerability.[5][6]

Core Mechanism of Action of MRTX9768

MRTX9768 functions as an MTA-cooperative inhibitor of PRMT5. Its mechanism of action can be dissected into the following key steps:

-

MTA Accumulation in MTAP-Deleted Cells: In cancer cells lacking functional MTAP, MTA accumulates to high intracellular concentrations.

-

Formation of the PRMT5-MTA Complex: The elevated MTA levels lead to an increased formation of a transient, partially inhibited PRMT5-MTA complex.

-

Stabilization of the Inactive Complex by MRTX9768: MRTX9768 selectively binds to a pocket on the PRMT5-MTA complex that is not present in the apo- or S-adenosylmethionine (SAM)-bound forms of the enzyme. This binding stabilizes the inactive conformation of PRMT5.

-

Inhibition of PRMT5 Methyltransferase Activity: The stabilization of the PRMT5-MTA-MRTX9768 ternary complex potently inhibits the methyltransferase activity of PRMT5. This leads to a significant reduction in the symmetric dimethylation of key PRMT5 substrates, such as SmD3, a core component of the spliceosome.

-

Selective Cancer Cell Killing: The profound and sustained inhibition of PRMT5 activity in MTAP-deleted cells disrupts critical cellular processes, including RNA splicing, leading to cell cycle arrest and ultimately, apoptosis. Due to the reliance on MTA for its activity, MRTX9768 exhibits marked selectivity for MTAP-deleted cancer cells over healthy cells where MTA levels are low.[2][4][5]

Signaling Pathway Diagram

Caption: Mechanism of action of MRTX9768 in MTAP-deleted cancer cells.

Quantitative Preclinical Data

The preclinical activity of MRTX9768 has been characterized by its potent and selective inhibition of symmetric dimethylarginine (SDMA) levels and cell proliferation in MTAP-deleted cancer cell lines.

| Cell Line | MTAP Status | SDMA Inhibition IC50 (nM) | Proliferation Inhibition IC50 (nM) |

| HCT116 | Deleted | 3 | 11 |

| HCT116 | Wild-Type | 544 | 861 |

Table 1: In vitro potency and selectivity of MRTX9768 in isogenic HCT116 colorectal cancer cell lines.[2][4][5]

In vivo studies using xenograft models of MTAP-deleted tumors have demonstrated dose-dependent tumor growth inhibition upon oral administration of MRTX9768.[4][5]

| Animal Model | Tumor Type | Dosing Regimen | Outcome |

| CD-1 Mouse | Not Specified | 30 mg/kg (PO) | Favorable ADME profile, >50% bioavailability |

| Beagle Dog | Not Specified | 30 mg/kg (PO) | Favorable ADME profile, >50% bioavailability |

| Cynomolgus Monkey | Not Specified | 10 mg/kg (PO) | Favorable ADME profile |

| Mouse Xenograft | MTAP-del tumors | 100 mg/kg (PO, BID, 6/21 days) | Sustained SDMA inhibition 3 days post-dosing |

Table 2: Summary of in vivo pharmacokinetic and pharmacodynamic properties of MRTX9768.[4]

Detailed Experimental Protocols

SDMA Inhibition Assay (Western Blot)

This protocol outlines the general steps for assessing the inhibition of symmetric dimethylarginine (SDMA) in cell lysates by Western blot.

Materials:

-

HCT116 MTAP-deleted and wild-type cells

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-SDMA, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Protocol:

-

Cell Culture and Treatment: Seed HCT116 MTAP-deleted and wild-type cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of MRTX9768 for 72 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-SDMA antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

-

Analysis: Quantify band intensities and normalize to the loading control (GAPDH). Calculate IC50 values for SDMA inhibition.

Experimental Workflow: SDMA Inhibition Assay

Caption: Workflow for determining SDMA inhibition by Western blot.

Cell Proliferation Assay (MTT Assay)

This protocol describes a general method for assessing the effect of MRTX9768 on cell proliferation using an MTT assay.

Materials:

-

HCT116 MTAP-deleted and wild-type cells

-

This compound

-

96-well plates

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HCT116 MTAP-deleted and wild-type cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of MRTX9768 for 5-7 days.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values for proliferation inhibition.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of MRTX9768 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

HCT116 MTAP-deleted cancer cells

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Protocol:

-

Tumor Implantation: Subcutaneously inject a suspension of HCT116 MTAP-deleted cells (typically 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Administer MRTX9768 or vehicle control orally at the specified dose and schedule (e.g., daily).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).

Potential Mechanisms of Resistance

While specific preclinical data on resistance to MRTX9768 is limited, potential mechanisms of resistance to MTA-cooperative PRMT5 inhibitors can be extrapolated from studies on similar compounds. These may include:

-

Alterations in MTA/SAM Metabolism: Changes in the intracellular ratio of MTA to SAM could impact the formation of the PRMT5-MTA complex and thus the efficacy of MRTX9768.[7]

-

Upregulation of Anti-Apoptotic Pathways: Increased expression of anti-apoptotic proteins, such as BCL-xL, could confer resistance to PRMT5 inhibitor-induced cell death.[7]

-

Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by activating alternative signaling pathways that compensate for the inhibition of PRMT5-mediated processes.

-

Mutations in PRMT5: Although less common for this class of inhibitors, mutations in the drug-binding site on the PRMT5-MTA complex could potentially lead to resistance.

Further research is needed to fully elucidate the specific mechanisms of acquired resistance to MRTX9768.

Conclusion

This compound represents a promising, rationally designed therapeutic agent that exploits the synthetic lethal relationship between PRMT5 inhibition and MTAP deletion in cancer. Its MTA-cooperative mechanism of action allows for potent and highly selective targeting of cancer cells with a specific genetic biomarker, while minimizing effects on normal tissues. The robust preclinical data, demonstrating significant in vitro and in vivo activity, supports its continued development as a precision medicine for patients with MTAP-deleted solid tumors. Further investigation into the downstream consequences of PRMT5 inhibition and potential resistance mechanisms will be crucial for optimizing its clinical application and developing effective combination strategies.

References

The Core Target of MRTX9768 Hydrochloride: A Technical Guide to its Synthetic Lethal Mechanism

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of MRTX9768 hydrochloride, a first-in-class, orally active, and selective inhibitor targeting the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex. Developed by Mirati Therapeutics, MRTX9768 employs a synthetic lethal strategy to selectively target cancer cells with a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A.

The Molecular Target: The PRMT5-MTA Complex

The primary molecular target of MRTX9768 is not PRMT5 alone, but rather the neosubstrate complex formed between PRMT5 and MTA.[1][2][3][4] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[4][5] This post-translational modification plays a crucial role in various cellular processes, including gene expression, RNA splicing, and protein translation, making PRMT5 essential for the survival of both healthy and cancerous cells.[6]

In normal cells, the enzyme MTAP metabolizes MTA, keeping its intracellular concentrations low. However, in cancers with MTAP gene deletion (estimated to be present in about 9-15% of all cancers), MTA accumulates to high levels.[4][7] This accumulated MTA binds to PRMT5, creating a unique PRMT5-MTA complex that is the specific target of MRTX9768.[1][6][8] This targeted approach allows for a therapeutic window, selectively killing cancer cells with the MTAP deletion while sparing healthy cells where the PRMT5-MTA complex is not prevalent.[6][8]

Mechanism of Action: Synthetic Lethality

MRTX9768's mechanism of action is a prime example of synthetic lethality. The concept of synthetic lethality describes a situation where the loss of two genes or the inhibition of two proteins is lethal to a cell, while the loss or inhibition of only one of them is not. In the context of MRTX9768:

-

Condition 1 (Healthy Cells): Have functional MTAP and PRMT5. They are not sensitive to MRTX9768.

-

Condition 2 (MTAP-deleted Cancer Cells): Lack MTAP, leading to MTA accumulation and formation of the PRMT5-MTA complex. While these cells can survive with the partially inhibited PRMT5, the addition of MRTX9768, which potently inhibits the PRMT5-MTA complex, becomes lethal.[8]

This selective inhibition leads to the downstream suppression of PRMT5's methyltransferase activity, ultimately resulting in cancer cell death.[4]

Figure 1: Synthetic Lethal Mechanism of MRTX9768.

Quantitative Data Summary

The selectivity and potency of MRTX9768 have been demonstrated in preclinical studies. The following tables summarize the key quantitative data.

| Cell Line | MTAP Status | IC50 (SDMA Inhibition) | IC50 (Cell Proliferation) |

| HCT116 | Deleted | 3 nM | 11 nM |

| HCT116 | Wild-Type | 544 nM | 861 nM |

| Table 1: In Vitro Potency and Selectivity of MRTX9768.[1][2][4][9] |

| Parameter | Species | Dose | Observation |

| Bioavailability | Mouse, Dog | 30 mg/kg (PO) | >50% |

| SDMA Inhibition | Mouse (Xenograft) | Dose-dependent (Oral) | Inhibition of SDMA in MTAP-del tumors with less effect on bone marrow. |

| Pharmacodynamics | Mouse (Xenograft) | 100 mg/kg (PO, BID, 6/21 days) | SDMA inhibition maintained for 3 days after cessation of dosing. |

| Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Profile of MRTX9768.[1][2] |

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the general methodologies employed in the preclinical evaluation of MRTX9768 can be outlined as follows:

In Vitro Cell Proliferation Assay

This assay is designed to determine the concentration of MRTX9768 required to inhibit the growth of cancer cell lines by 50% (IC50).

-

Cell Culture: MTAP-deleted and MTAP-wild-type cancer cell lines (e.g., HCT116) are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of MRTX9768.

-

Incubation: The treated cells are incubated for a period of time (typically 72 to 96 hours) to allow for cell division.

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., CellTiter-Glo®) that quantifies the number of viable cells.

-

Data Analysis: The results are plotted as a dose-response curve, and the IC50 value is calculated.

Symmetric Dimethylarginine (SDMA) Inhibition Assay

This assay measures the ability of MRTX9768 to inhibit the enzymatic activity of PRMT5 by quantifying the levels of SDMA, a direct product of PRMT5 activity.

-

Cell Lysis: Cells treated with MRTX9768 are lysed to extract cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

Western Blotting or ELISA: SDMA levels are quantified using a specific antibody against SDMA through methods like Western blotting or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The reduction in SDMA levels in treated cells compared to untreated controls is used to determine the IC50 for SDMA inhibition.

Figure 2: High-Level In Vitro Experimental Workflow.

In Vivo Xenograft Studies

These studies are conducted in animal models to assess the anti-tumor activity, pharmacokinetics, and pharmacodynamics of MRTX9768.

-

Tumor Implantation: Human cancer cells with MTAP deletion are implanted into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a specified size.

-

Drug Administration: Mice are treated with MRTX9768 or a vehicle control, typically via oral gavage, at various doses and schedules.

-

Monitoring: Tumor volume and the general health of the mice are monitored regularly.

-

Pharmacodynamic Analysis: At the end of the study, tumors and other tissues (like bone marrow) are collected to measure biomarkers such as SDMA levels to confirm target engagement.

-

Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

Clinical Development

MRTX9768 was a preclinical candidate, and Mirati Therapeutics has since advanced a related, second-generation PRMT5-MTA complex inhibitor, MRTX1719, into clinical trials.[10] The foundational work on MRTX9768 demonstrated the viability of this novel, selective approach to targeting MTAP-deleted cancers.[8]

Conclusion

This compound is a potent and selective inhibitor of the PRMT5-MTA complex, a novel target present in MTAP-deleted cancers. Its synthetic lethal mechanism of action provides a clear rationale for its selective anti-tumor activity. The preclinical data strongly support this approach, which has paved the way for the clinical development of next-generation inhibitors targeting this specific cancer vulnerability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MRTX-9768 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mirati Therapeutics Presents Preclinical Data on Novel Approach to PRMT5 Inhibition that Selectively Targets the PRMT5/MTA Complex in MTAP-Deleted Cancer Models [prnewswire.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Seeking a better PRMT5 inhibitor | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

Preclinical Data Technical Guide: MRTX9768 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRTX9768 hydrochloride is a first-in-class, orally active, and selective inhibitor of the PRMT5-MTA complex.[1][2] This molecule is designed to exploit a synthetic lethal strategy to target cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A.[2][3] In MTAP-deleted cancer cells, the substrate of MTAP, 5'-deoxy-5'-methylthioadenosine (MTA), accumulates. MRTX9768 selectively binds to the PRMT5-MTA complex, leading to potent inhibition of PRMT5's methyltransferase activity and subsequent cancer cell death, while sparing normal cells where MTA levels are low.[3][4] This document provides a comprehensive overview of the preclinical data for MRTX9768, including its in vitro and in vivo efficacy, mechanism of action, and pharmacokinetic profile.

Mechanism of Action

Protein arginine methyltransferase 5 (PRMT5) is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[2] In cancer cells with MTAP deletion, the accumulation of MTA leads to the formation of a PRMT5-MTA complex. MRTX9768 is specifically designed to bind to this unique conformation, thereby locking PRMT5 in an inactive state. This selective inhibition of the PRMT5-MTA complex in MTAP-deleted cancer cells leads to synthetic lethality.[3][4]

In Vitro Efficacy

MRTX9768 has demonstrated potent and selective inhibition of symmetric dimethylarginine (SDMA) modification and cell proliferation in MTAP-deleted cancer cell lines.

| Cell Line | MTAP Status | SDMA Inhibition IC50 (nM) | Proliferation Inhibition IC50 (nM) |

| HCT116 | MTAP-deleted | 3[1][3] | 11[1][3] |

| HCT116 | MTAP-wild type | 544[1][3] | 861[1][3] |

| LU99 | MTAP-deleted | Potent inhibition (0-250 nM range)[1] | Not explicitly stated |

Experimental Protocols

Cell Lines and Culture:

-

HCT116 human colon carcinoma cells (MTAP-deleted and isogenic MTAP-wild type) and LU99 human lung cancer cells (MTAP-deleted) were used.[1][3]

-

Cells were cultured in appropriate media and conditions as per standard cell culture protocols.

SDMA Inhibition Assay:

-

A common method for assessing PRMT5 activity is to measure the levels of SDMA on substrate proteins.

-

Cells were treated with varying concentrations of MRTX9768 for a specified period.

-

Following treatment, cell lysates were prepared, and SDMA levels were quantified using techniques such as Western blotting or ELISA with antibodies specific for SDMA-modified proteins.[5]

-

The IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay:

-

Cell proliferation was assessed using standard methods like the MTT or CellTiter-Glo assay.

-

Cells were seeded in 96-well plates and treated with a range of MRTX9768 concentrations.

-

After a defined incubation period (e.g., 72 hours), the assay reagent was added, and the signal (absorbance or luminescence), which is proportional to the number of viable cells, was measured.

-

IC50 values were determined by fitting the data to a dose-response curve.

In Vivo Efficacy

Oral administration of MRTX9768 has been shown to result in dose-dependent inhibition of SDMA in MTAP-deleted tumors in xenograft models.[1][3] This pharmacodynamic effect is correlated with anti-tumor activity.

Experimental Protocols

Xenograft Models:

-

Human cancer cell lines with MTAP deletion (e.g., HCT116, LU99) are implanted into immunocompromised mice (e.g., nude or SCID mice).

-

Tumors are allowed to grow to a palpable size before the initiation of treatment.

-

Mice are randomized into vehicle control and MRTX9768 treatment groups.

Dosing and Monitoring:

-

This compound is formulated for oral administration.

-

The compound is administered at various dose levels and schedules (e.g., once or twice daily).

-

Tumor volume and body weight are monitored regularly throughout the study.

-

At the end of the study, tumors and other tissues (e.g., bone marrow) can be collected for pharmacodynamic analysis (e.g., SDMA levels).[1]

Pharmacokinetics

MRTX9768 exhibits favorable pharmacokinetic properties, including good oral bioavailability in multiple species.

| Species | Dose (mg/kg) | Bioavailability | Clearance |

| CD-1 Mouse | 30 (PO) | >50%[1] | Moderate to High[1] |

| Beagle Dog | 30 (PO) | >50%[1] | Moderate to High[1] |

| Cynomolgus Monkey | 10 (PO) | Not explicitly stated | Moderate to High[1] |

Experimental Protocols

Pharmacokinetic Studies:

-

MRTX9768 is administered to animals (e.g., mice, dogs, monkeys) via intravenous (IV) and oral (PO) routes.

-

Blood samples are collected at various time points after dosing.

-

The concentration of MRTX9768 in plasma is determined using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t1/2), and AUC (area under the curve) are calculated to determine bioavailability and clearance.

Conclusion

The preclinical data for this compound strongly support its development as a targeted therapy for MTAP-deleted cancers. Its potent and selective in vitro activity, coupled with in vivo efficacy and favorable pharmacokinetic properties, highlights its potential as a promising new therapeutic agent for a patient population with high unmet medical need. The synthetic lethal approach, targeting the PRMT5-MTA complex, represents a novel and precision-driven strategy in oncology. Further clinical investigation is warranted to establish the safety and efficacy of MRTX9768 in patients with MTAP-deleted tumors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]

MRTX9768 (MRTX1719): A Targeted Approach for MTAP-Deleted Pancreatic Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for MRTX9768 (also known as MRTX1719), a first-in-class, orally bioavailable, synthetic lethal inhibitor of the PRMT5/MTA complex, with a specific focus on its application in pancreatic cancer models. Pancreatic ductal adenocarcinoma (PDAC) remains a significant therapeutic challenge, with high mortality rates and limited effective treatments. A notable subset of these tumors, estimated at 20-30%, harbor a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, creating a specific vulnerability that MRTX9768 is designed to exploit.[1][2]

Mechanism of Action: Synthetic Lethality in MTAP-Deleted Tumors

MRTX9768 operates on the principle of synthetic lethality. The core of its mechanism is the selective targeting of cancer cells with a specific genetic alteration—the deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A.[1]

-

Role of MTAP and MTA Accumulation: MTAP is a key enzyme in the methionine salvage pathway. Its absence in cancer cells leads to the accumulation of its substrate, 5'-methylthioadenosine (MTA).[3]

-

PRMT5 Inhibition by MTA: Protein Arginine Methyltransferase 5 (PRMT5) is an essential enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) on numerous protein substrates, including histones and components of the spliceosome, thereby regulating gene expression and RNA splicing.[3] The accumulated MTA in MTAP-deleted cells binds to PRMT5, forming a novel PRMT5•MTA complex and partially inhibiting the enzyme's activity.[4]

-

MTA-Cooperative Inhibition by MRTX9768: MRTX9768 is specifically designed to bind to and stabilize this unique PRMT5•MTA complex.[4][5] This MTA-cooperative binding leads to potent and selective inhibition of PRMT5's methyltransferase activity, far exceeding the partial inhibition by MTA alone. In normal cells with functional MTAP, MTA levels are low, the PRMT5•MTA complex is not abundant, and thus MRTX9768 has minimal effect.[6] This selective action results in the targeted killing of MTAP-deleted cancer cells while sparing healthy tissues, offering a potentially wide therapeutic window.[7]

The downstream consequences of potent PRMT5 inhibition in these vulnerable cells include aberrant RNA splicing, DNA damage, and cell cycle arrest, ultimately leading to apoptosis.[8]

Quantitative Preclinical Data

While specific quantitative data for MRTX9768/MRTX1719 in pancreatic cancer cell lines have not been detailed in publicly available literature, its high potency and selectivity have been demonstrated in other MTAP-deleted cancer models. The data from the HCT116 colon cancer isogenic cell lines serve as a benchmark for the compound's MTA-cooperative mechanism. Furthermore, data from other MTA-cooperative PRMT5 inhibitors in pancreatic cancer models provide context for the expected activity.

Table 1: MRTX9768 In Vitro Potency in HCT116 Isogenic Cell Lines

| Cell Line | MTAP Status | SDMA Inhibition IC₅₀ (nM) | Proliferation IC₅₀ (nM) | Selectivity (Fold) |

|---|---|---|---|---|

| HCT116 | Wild-Type | 544 | 861 | - |

| HCT116 | Deleted | 3 | 11 | >100x |

Data sourced from Mirati Therapeutics presentations and publications.[1][9]

Table 2: In Vivo Activity of MTA-Cooperative PRMT5 Inhibitors in Pancreatic Cancer Models

| Compound | Model Type | Dosing | Outcome |

|---|---|---|---|

| MRTX1719 | PDAC PDX Models (MTAP-del) | Not specified | "Significant in vivo efficacy"[7] |

| AMG-193 | Pancreatic CDX Models (MTAP-del) | 10-100 mg/kg, oral | Significant antiproliferative activity[10] |

| AMG-193 | Pancreatic PDX Models (MTAP-del) | Not specified | Dose-dependent antitumor activity[10] |

| BMS-986504 | PDAC Xenograft Models (MTAP-del) | Not specified | Suppressed tumor growth[11] |

CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft.

Experimental Protocols

Detailed protocols for MRTX9768 in pancreatic cancer models are proprietary. However, based on standard methodologies for preclinical pancreatic cancer research, a representative experimental protocol for an orthotopic xenograft study is provided below.[1][3][12]

Objective: To evaluate the in vivo efficacy of MRTX9768 in an orthotopic MTAP-deleted pancreatic cancer patient-derived xenograft (PDX) mouse model.

1. Animal Model:

-

Species/Strain: Immunocompromised mice (e.g., NOD/SCID or Athymic Nude).

-

Age/Sex: 6-8 week old female mice.

-

Acclimatization: Animals are acclimated for at least one week prior to the study initiation.

2. Tumor Model:

-

Source: Cryopreserved, low-passage MTAP-deleted human pancreatic cancer PDX tissue.

-

Implantation: A small fragment (~2-3 mm³) of the PDX tissue is surgically implanted into the pancreas of each anesthetized mouse. Alternatively, an orthotopic injection of 1 x 10⁶ dissociated PDX cells in 20-30 µL of PBS/Matrigel can be performed, often under ultrasound guidance.[1]

3. Study Design and Treatment:

-

Tumor Monitoring: Tumor growth is monitored bi-weekly using caliper measurements (for palpable tumors) or non-invasive imaging (e.g., ultrasound or bioluminescence if cells are luciferase-tagged).

-

Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), mice are randomized into treatment groups (n=8-10 mice per group).

-

Treatment Groups:

-

Group 1: Vehicle control (e.g., formulated solution administered orally).

-

Group 2: MRTX9768 (dose and schedule to be determined by tolerability studies, e.g., 50 mg/kg, administered orally, once daily).

-

-

Duration: Treatment continues for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

4. Endpoint Analysis:

-

Primary Endpoint: Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group versus the control group at the end of the study.

-

Secondary Endpoints:

-

Body weight measurements (to assess toxicity).

-

Overall survival.

-

Pharmacodynamic analysis: Collection of tumor tissue and plasma at specified time points to measure SDMA levels (by Western Blot or ELISA) and drug concentration (by LC-MS/MS).

-

-

Statistical Analysis: Tumor growth data are analyzed using appropriate statistical methods, such as a repeated-measures ANOVA or a Student's t-test.

References

- 1. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]

- 2. mdpi.com [mdpi.com]

- 3. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]

- 4. youtube.com [youtube.com]

- 5. Mirati Therapeutics to Present New Research From its Innovative Oncology Pipeline at the 2021 AACR-NCI-EORTC Virtual International Conference on Molecular Targets and Cancer [prnewswire.com]

- 6. biospace.com [biospace.com]

- 7. PRMT5 inhibitors: Therapeutic potential in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. MTA-cooperative PRMT5 inhibitor exerts robust antitumor activity | BioWorld [bioworld.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of MRTX9768: A Technical Guide to its Synthetic Lethal Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacodynamics of MRTX9768, a first-in-class, orally active, and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex. MRTX9768 represents a novel synthetic lethal approach for the treatment of cancers harboring methylthioadenosine phosphorylase (MTAP) gene deletions, a common alteration in various malignancies. This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers

MRTX9768's therapeutic strategy is centered on the principle of synthetic lethality. The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in a significant percentage of cancers.[1][2][3] MTAP is a critical enzyme in the methionine salvage pathway, responsible for the breakdown of MTA.[1][3] In MTAP-deleted cancer cells, the absence of the MTAP enzyme leads to a significant accumulation of MTA.[4]

PRMT5, a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, is essential for various cellular processes, including RNA splicing, gene expression, and cell proliferation.[1][3][5] MTA can act as an endogenous partial inhibitor of PRMT5.[4] The elevated levels of MTA in MTAP-deleted cells lead to the formation of a stable PRMT5-MTA complex.[4][6][7][8] MRTX9768 is specifically designed to bind to and stabilize this PRMT5-MTA complex, potently inhibiting the methyltransferase activity of PRMT5.[4][6][7] This selective inhibition in MTAP-deleted cells, while sparing normal cells with functional MTAP and low MTA levels, results in a potent anti-proliferative effect and cell death, demonstrating a synthetic lethal interaction.[4]

Signaling Pathway of MRTX9768 Action

Caption: Signaling pathway of MRTX9768 in MTAP-deleted cancer cells.

Quantitative Pharmacodynamic Data

The pharmacodynamic profile of MRTX9768 has been characterized by its potent and selective inhibition of PRMT5 activity and cell proliferation in MTAP-deleted cancer cell lines.

In Vitro Potency and Selectivity

MRTX9768 demonstrates a significant differential in inhibitory activity between MTAP-deleted and MTAP wild-type cells.

| Cell Line | MTAP Status | Assay | IC50 (nM) |

| HCT116 | Deleted | SDMA Inhibition | 3 |

| HCT116 | Wild-Type | SDMA Inhibition | 544 |

| HCT116 | Deleted | Cell Proliferation | 11 |

| HCT116 | Wild-Type | Cell Proliferation | 861 |

| LU99 | - | SDMA Inhibition | Maintained after 3-hr treatment and 4-day washout |

Data sourced from MedChemExpress and an abstract from the AACR Annual Meeting 2021.[2][3][4][6][7][9][10][11]

In Vivo Pharmacodynamics

Oral administration of MRTX9768 in xenograft models has shown dose-dependent inhibition of the pharmacodynamic marker, symmetric dimethylarginine (SDMA), in MTAP-deleted tumors.

| Animal Model | Dose | Route | Dosing Schedule | Observation |

| CD-1 Mouse | 30 mg/kg | Oral | - | Favorable ADME profile, >50% bioavailability.[4][6][7] |

| Beagle Dog | 30 mg/kg | Oral | - | Favorable ADME profile, >50% bioavailability.[4][6][7] |

| Cynomolgus Monkey | 10 mg/kg | Oral | - | Favorable ADME profile.[4][6][7] |

| Xenograft-bearing Mice | 100 mg/kg | Oral | BID, 6/21 days | SDMA inhibition maintained 3 days after dosing stopped.[4][6][7] |

Data sourced from MedChemExpress.[4][6][7]

Experimental Protocols

The following sections outline the general methodologies for the key experiments cited in the characterization of MRTX9768's pharmacodynamics.

Cell Proliferation Assay

Objective: To determine the anti-proliferative effect of MRTX9768 on MTAP-deleted and MTAP-wild-type cancer cells.

General Protocol:

-

Cell Culture: HCT116 MTAP-deleted and wild-type cells are cultured in appropriate media (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of MRTX9768 for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

SDMA (Symmetric Dimethylarginine) Inhibition Assay

Objective: To measure the inhibition of PRMT5 methyltransferase activity by MRTX9768 in a cellular context.

General Protocol:

-

Cell Culture and Treatment: Cells are cultured and treated with MRTX9768 as described in the cell proliferation assay protocol.

-

Cell Lysis: Following treatment, cells are washed with PBS and lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard method like the BCA assay.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for SDMA-modified proteins, followed by an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the IC50 for SDMA inhibition is calculated.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy and pharmacodynamic effects of MRTX9768 in a tumor model.

General Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

-

Tumor Implantation: HCT116 MTAP-deleted cancer cells are implanted subcutaneously into the flanks of the mice.

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size, and mice are then randomized into vehicle and treatment groups. MRTX9768 is administered orally at various doses and schedules.

-

Tumor Volume Measurement: Tumor volume is measured regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors are excised, and tissue lysates are prepared for Western blot analysis to determine the levels of SDMA, as a measure of target engagement.

Experimental Workflow

Caption: General experimental workflow for MRTX9768 evaluation.

Conclusion

MRTX9768 is a promising therapeutic agent that exemplifies a precision medicine approach to cancer therapy. Its pharmacodynamic profile is characterized by potent and selective inhibition of the PRMT5-MTA complex in MTAP-deleted cancer cells, leading to a synthetic lethal outcome. The clear dose-dependent in vivo activity and favorable ADME properties further support its clinical development. The experimental methodologies outlined in this guide provide a framework for the continued investigation and understanding of this novel class of targeted anti-cancer agents.

References

- 1. PRMT1 loss sensitizes cells to PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 6. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells. | Broad Institute [broadinstitute.org]

- 7. m.youtube.com [m.youtube.com]

- 8. MRTX-9768 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. ideayabio.com [ideayabio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for MRTX9768 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of MRTX9768 hydrochloride, a potent and selective inhibitor of the PRMT5-MTA complex. MRTX9768 exhibits synthetic lethality in cancer cells harboring a methylthioadenosine phosphorylase (MTAP) gene deletion.

Mechanism of Action

MRTX9768 is a first-in-class, orally active inhibitor that specifically targets the protein arginine methyltransferase 5 (PRMT5) in complex with methylthioadenosine (MTA).[1] In cancer cells with a deletion of the MTAP gene, MTA accumulates and forms a complex with PRMT5. MRTX9768 selectively binds to this PRMT5-MTA complex, leading to the inhibition of PRMT5's methyltransferase activity. This results in a reduction of symmetric dimethylarginine (SDMA) levels on target proteins, ultimately leading to cell death in MTAP-deleted cancer cells while sparing normal cells.[1][2]

Diagram of the MRTX9768 Signaling Pathway

Caption: MRTX9768 selectively inhibits the PRMT5-MTA complex in MTAP-deleted cancer cells.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of this compound in the HCT116 colorectal carcinoma cell line.

| Cell Line | MTAP Status | Assay Type | IC50 (nM) | Reference |

| HCT116 | Deleted | SDMA Inhibition | 3 | [1] |

| HCT116 | Wild-Type | SDMA Inhibition | 544 | [1] |

| HCT116 | Deleted | Cell Proliferation | 11 | [1] |

| HCT116 | Wild-Type | Cell Proliferation | 861 | [1] |

Experimental Protocols

General Cell Culture and Treatment Workflow

Caption: A general workflow for in vitro experiments with this compound.

Cell Culture

a. HCT116 (Human Colorectal Carcinoma)

-

Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture:

-

When cells reach 70-80% confluency, aspirate the medium.

-

Wash the cell monolayer with sterile 1x PBS.

-

Add an appropriate volume of a cell detachment reagent (e.g., Trypsin-EDTA) and incubate at 37°C until cells detach.

-

Neutralize the detachment reagent with growth medium and collect the cells in a sterile conical tube.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh growth medium.

-

Seed new culture flasks at the desired density.

-

b. LU99 (Human Lung Giant Cell Carcinoma)

-

Growth Medium: RPMI-1640 medium supplemented with 10% heat-inactivated FBS.[3][4]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[3]

-

Subculture: LU99 cells are weakly adherent and can be detached by vigorous pipetting.[3] Pre-cooling the culture in PBS at 4°C for 5 minutes can facilitate detachment.[3]

Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of MRTX9768 on cell proliferation.

-

Materials:

-

96-well clear-bottom cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

MTS reagent

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.[5]

-

Prepare serial dilutions of MRTX9768 in complete medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended.[4] Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.[4]

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.

-

Incubate the plate for 72 to 144 hours.[4]

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[4]

-

Measure the absorbance at 490 nm using a microplate reader.[4]

-

Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

-

Western Blot Analysis for SDMA Levels

This protocol is for assessing the pharmacodynamic effect of MRTX9768 by measuring the levels of symmetric dimethylarginine (SDMA).

-

Materials:

-

6-well plates or 10 cm dishes

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against SDMA (e.g., Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit mAb mix)

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Seed cells in 6-well plates or 10 cm dishes and allow them to attach overnight.

-

Treat cells with various concentrations of MRTX9768 or vehicle control for the desired duration (e.g., for SDMA inhibition, a 3-hour treatment followed by a 4-day washout has been reported[1][6]).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.

-

Probe the membrane with a loading control antibody to ensure equal protein loading.

-

Quantify band intensities using densitometry software.

-

Clonogenic Survival Assay

This assay assesses the long-term effect of MRTX9768 on the ability of single cells to form colonies.

-

Materials:

-

6-well plates

-

This compound stock solution

-

Complete cell culture medium

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

-

-

Procedure:

-

Seed a low number of cells (e.g., 200-1,000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of MRTX9768 or vehicle control.

-

Incubate the plates for 10-14 days, with treatment renewal every 3 days.[5]

-

When colonies are visible, aspirate the medium and wash the wells with PBS.

-

Fix the colonies with methanol (B129727) for 15 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as containing ≥50 cells).

-

Calculate the plating efficiency and surviving fraction for each treatment condition.

-

References

Application Notes and Protocols for Measuring SDMA Inhibition by MRTX9768

Audience: Researchers, scientists, and drug development professionals.

Introduction

Symmetric dimethylarginine (SDMA) is a methylated amino acid produced by the action of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2][3][4] Dysregulation of PRMT5 activity is implicated in several cancers, making it a significant therapeutic target.[3][5]

MRTX9768 is a potent, orally active, and selective inhibitor of PRMT5.[1][6] Its mechanism is unique, as it targets the PRMT5-MTA (methylthioadenosine) complex.[1][2] This complex accumulates in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, an alteration present in approximately 9% of all cancers.[1][2] By selectively binding to and stabilizing the inactive PRMT5-MTA complex, MRTX9768 leads to a synthetic lethal effect in MTAP-deleted tumors while sparing normal, MTAP-wild-type (WT) cells.[1][2][7]

Measuring the inhibition of SDMA synthesis is a direct and reliable method for assessing the on-target activity of MRTX9768. These application notes provide detailed protocols for quantifying SDMA inhibition in both cellular and biochemical contexts.

Mechanism of Action: MRTX9768 Synthetic Lethality

MRTX9768 leverages a key metabolic vulnerability in cancer cells with MTAP gene deletion. In normal cells, MTAP salvages methionine from MTA. In MTAP-deleted cells, MTA accumulates and acts as a weak endogenous inhibitor of PRMT5 by competing with the universal methyl donor, S-adenosylmethionine (SAM).[1][2] MRTX9768 exploits this by binding specifically to the PRMT5-MTA complex, stabilizing this inactive state and potently inhibiting PRMT5's methyltransferase activity, which ultimately blocks SDMA production.[2][7][8]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring MRTX9768 Target Engagement via Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRTX9768 is a potent and selective inhibitor of the PRMT5-MTA complex, demonstrating synthetic lethality in cancers with MTAP (methylthioadenosine phosphorylase) gene deletion.[1][2] PRMT5 (Protein Arginine Methyltransferase 5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins, playing a key role in cellular processes such as gene transcription, signal transduction, and RNA splicing.[2][3] In MTAP-deleted cancer cells, the accumulation of MTA leads to the formation of an inactive PRMT5-MTA complex. MRTX9768 selectively binds to and stabilizes this complex, leading to potent inhibition of PRMT5 activity.[2]

A key pharmacodynamic biomarker for assessing the target engagement of MRTX9768 is the reduction of global SDMA levels in treated cells. Western blotting provides a robust and widely used method to quantify changes in SDMA levels, thereby confirming the on-target activity of MRTX9768.[2] These application notes provide a detailed protocol for utilizing Western blot analysis to measure the engagement of MRTX9768 with its target in cultured cancer cells.

Data Presentation

Table 1: In Vitro Potency of MRTX9768 in HCT116 Isogenic Cell Lines [2]

| Cell Line | MTAP Status | SDMA Inhibition IC50 (nM) | Proliferation Inhibition IC50 (nM) |

| HCT116 | Wild-Type (WT) | 544 | 861 |

| HCT116 | MTAP-deleted (del) | 3 | 11 |

Signaling Pathway and Experimental Workflow

To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.

Experimental Protocols

This section provides a detailed methodology for assessing MRTX9768 target engagement by monitoring SDMA levels in cultured cells.

Protocol 1: Cell Culture and Treatment

-

Cell Lines: Use an MTAP-deleted cancer cell line (e.g., HCT116 MTAP-del) and a corresponding wild-type cell line (e.g., HCT116 MTAP-WT) for selectivity assessment.

-

Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

-

Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment:

-

Prepare a stock solution of MRTX9768 in DMSO.

-

Dilute the stock solution in culture media to achieve the desired final concentrations (e.g., a dose-response range from 1 nM to 1 µM).

-

Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of MRTX9768 used.

-

Treat the cells for a predetermined time (e.g., 24-48 hours).

-

Protocol 2: Protein Extraction

-

Cell Lysis:

-

After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[4]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.[4]

-

-

Lysate Clarification:

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[5]

-

Carefully transfer the supernatant to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.[6]

-

Protocol 3: Western Blotting

-

Sample Preparation:

-

Gel Electrophoresis:

-

Load the denatured protein samples and a molecular weight marker onto a 4-12% Bis-Tris polyacrylamide gel.

-

Run the gel in an appropriate running buffer until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Blocking:

-

Primary Antibody Incubation:

-

Dilute the primary antibodies in the blocking buffer according to the manufacturer's recommendations.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[8]

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]

-

-

Detection and Imaging:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using a digital imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the SDMA and total PRMT5 band intensities to the loading control (β-Actin or GAPDH).

-

Calculate the relative decrease in SDMA levels in MRTX9768-treated samples compared to the vehicle control.

-

Expected Results

A successful experiment will demonstrate a dose-dependent decrease in the intensity of bands corresponding to SDMA-modified proteins in MTAP-deleted cells treated with MRTX9768. In contrast, a significantly lesser effect on SDMA levels is expected in MTAP wild-type cells, highlighting the selectivity of the compound. The levels of total PRMT5 and the loading control should remain relatively constant across all treatment conditions. This will provide clear evidence of on-target engagement of MRTX9768.

References

- 1. PRMT5 Antibody | Cell Signaling Technology [cellsignal.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Anti-PRMT5 antibody [EPR5772] (ab109451) | Abcam [abcam.com]

- 4. PRMT5 Monoclonal Antibody (PRMT5-21) (MA1-25470) [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. bio-rad.com [bio-rad.com]

- 10. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Determining Cell Viability Following Treatment with MRTX9768

For Researchers, Scientists, and Drug Development Professionals.

Introduction

MRTX9768 is a potent, orally active, and selective inhibitor of the PRMT5-MTA complex.[1][2] Its mechanism of action is rooted in the concept of synthetic lethality, specifically targeting cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A.[1][3][4] In MTAP-deleted cancer cells, the metabolite methylthioadenosine (MTA) accumulates and forms a complex with PRMT5. MRTX9768 selectively binds to this PRMT5-MTA complex, inhibiting its methyltransferase activity.[1] This leads to a reduction in the symmetric dimethylation of arginine (SDMA) on target proteins, ultimately suppressing cell proliferation and inducing cell death in these cancer cells while sparing normal, MTAP-proficient cells.[1][5]

These application notes provide a detailed protocol for assessing the in vitro efficacy of MRTX9768 on cancer cell viability using a common colorimetric method, the MTT assay. The principles and methodologies described can be adapted for other similar assays such as MTS or CellTiter-Glo, depending on laboratory resources and preferences.

Principle of the Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability. It is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.

Data Presentation

The following tables summarize the reported in vitro efficacy of MRTX9768 in the HCT116 colorectal cancer cell line, comparing its effect on MTAP-deleted cells versus MTAP wild-type cells. This data serves as a reference for the expected potency and selectivity of the compound.

Table 1: In Vitro IC50 Values of MRTX9768 in HCT116 Cell Lines

| Cell Line | MTAP Status | Proliferation IC50 (nM) | SDMA IC50 (nM) |

| HCT116 MTAP-del | Deleted | 11 | 3 |

| HCT116 MTAP-WT | Wild-Type | 861 | 544 |

Data sourced from multiple preclinical studies.[1][2][4][5][6]

Experimental Protocols

This section provides a detailed methodology for performing a cell viability assay to evaluate the effect of MRTX9768.

Materials and Reagents

-

MRTX9768 (prepare a stock solution, e.g., 10 mM in DMSO, and store at -20°C or -80°C)[2]

-

MTAP-deleted and MTAP-wild-type cancer cell lines (e.g., HCT116 isogenic pair)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

96-well flat-bottom cell culture plates

-

Phosphate-buffered saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered and stored protected from light at 4°C)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Experimental Protocol

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Include wells with medium only to serve as a blank for background absorbance.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of MRTX9768 in complete culture medium from the stock solution. A suggested starting concentration range is 0.1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest MRTX9768 treatment.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of MRTX9768 or the vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells on an orbital shaker for 5-10 minutes to ensure complete solubilization.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the MRTX9768 concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using a suitable software package (e.g., GraphPad Prism).

-

Mandatory Visualizations

Signaling Pathway of MRTX9768

Caption: MRTX9768 selectively inhibits the PRMT5-MTA complex in MTAP-deleted cancer cells.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability after MRTX9768 treatment using the MTT assay.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]

- 4. ch.promega.com [ch.promega.com]

- 5. researchhub.com [researchhub.com]

- 6. broadpharm.com [broadpharm.com]

Application Notes and Protocols for MRTX9768 Hydrochloride in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRTX9768 hydrochloride is a potent, selective, and orally bioavailable inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex.[1] This targeted approach represents a synthetic lethal strategy for the treatment of cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.[2][3] MTAP deletion, frequently co-occurring with the deletion of the tumor suppressor CDKN2A, leads to the accumulation of MTA within cancer cells.[2][4] MRTX9768 specifically and potently binds to the PRMT5-MTA complex, stabilizing an inactive state of the enzyme and thereby selectively killing cancer cells with MTAP deletion while sparing normal tissues.[5]

These application notes provide a comprehensive guide for designing and executing preclinical xenograft studies to evaluate the in vivo efficacy of MRTX9768. Included are detailed protocols for cell line selection, xenograft model establishment, drug formulation and administration, and endpoint analysis, along with a summary of expected preclinical outcomes based on available data.

Mechanism of Action and Signaling Pathway

PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in various cellular processes including gene transcription, mRNA splicing, and signal transduction.[2] In MTAP-deleted cancers, the accumulation of MTA leads to partial inhibition of PRMT5. MRTX9768 exploits this by binding with high affinity to the PRMT5-MTA complex, leading to profound and selective inhibition of its methyltransferase activity.[5] This results in the downstream modulation of cancer-related pathways, ultimately leading to cell cycle arrest and apoptosis in MTAP-deficient tumors.

Data Presentation

The following tables summarize the preclinical activity of MRTX9768 based on publicly available data.

Table 1: In Vitro Activity of MRTX9768 in HCT116 Isogenic Cell Lines[2][4]

| Cell Line | MTAP Status | SDMA Inhibition IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) |

| HCT116 | Deleted | 3 | 11 |

| HCT116 | Wild-Type | 544 | 861 |

SDMA: Symmetric Dimethylarginine

Table 2: Expected In Vivo Outcomes in MTAP-Deleted Xenograft Models

| Parameter | Expected Outcome | Notes |

| Tumor Growth Inhibition | Dose-dependent anti-tumor activity | Specific TGI% data is not publicly available, but a reduction in tumor growth is expected with effective doses. |

| Pharmacodynamic (PD) Marker Modulation | Dose-dependent inhibition of SDMA in tumor tissue | SDMA levels can be assessed by Western blot or immunohistochemistry.[4] |

| Tolerability | Generally well-tolerated at efficacious doses | Monitor body weight and clinical signs of toxicity. Less SDMA modulation is observed in bone marrow compared to tumors.[4] |

| Dosing Regimen (example) | 100 mg/kg, orally, twice daily (BID), on a 6/21 day cycle | This regimen has been noted to maintain SDMA inhibition.[1] |

Note: The quantitative in vivo anti-tumor efficacy data (e.g., tumor growth curves, TGI%) for MRTX9768 from preclinical studies presented at scientific conferences is not fully available in the public domain. The experimental design and expected outcomes are based on the mechanism of action and qualitative descriptions of its in vivo activity.[4][5]

Experimental Protocols

The following protocols provide a framework for conducting xenograft studies with MRTX9768.

Cell Line Selection and Preparation

-

Cell Lines: Utilize a cancer cell line with a confirmed homozygous deletion of the MTAP gene. The HCT116 MTAP-deleted cell line is a well-characterized model.[2][4] An isogenic MTAP-wild-type cell line should be used as a negative control to demonstrate selectivity.

-

Cell Culture: Culture cells in the recommended medium (e.g., McCoy's 5A for HCT116) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

-

Cell Harvest: Prior to implantation, ensure cell viability is >90% using a trypan blue exclusion assay. Harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a serum-free medium or PBS at the desired concentration.

Xenograft Model Establishment

-

Animal Model: Use immunodeficient mice (e.g., 6-8 week old female athymic nude or NOD/SCID mice).

-

Implantation: Subcutaneously inject 1 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse. The cell suspension may be mixed 1:1 with Matrigel to improve tumor take rate.

-

Tumor Growth Monitoring: Monitor tumor formation and growth 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Randomization: Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group) with similar mean tumor volumes.

This compound Formulation and Administration

-

Formulation: this compound is orally bioavailable. A common vehicle for oral gavage in mice is 0.5% methylcellulose (B11928114) in water. A sample formulation protocol for a suspension is as follows:

-

Weigh the required amount of this compound.

-

Prepare the vehicle (e.g., 0.5% w/v methylcellulose in sterile water).

-

Gradually add the vehicle to the compound powder while triturating to create a uniform suspension.

-

Vortex thoroughly before each administration.

-

-

Administration: Administer the formulated drug or vehicle control to the respective groups via oral gavage. Dosing schedules should be based on prior pharmacokinetic and pharmacodynamic data. An example regimen is 100 mg/kg, administered twice daily.[1]

Efficacy and Pharmacodynamic Assessment

-

Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Observe animals for any clinical signs of toxicity.

-

Endpoint Criteria: Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³), if tumor ulceration occurs, or if body weight loss exceeds 20%.

-

Tissue Collection: At the end of the study, collect tumors and other relevant tissues (e.g., bone marrow). A portion of the tumor should be snap-frozen in liquid nitrogen for Western blot analysis, and another portion fixed in formalin for immunohistochemistry (IHC).

-

Pharmacodynamic Analysis (Western Blot for SDMA):

-

Homogenize snap-frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against a symmetrically dimethylated arginine motif (e.g., anti-SDMA) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Conclusion

This compound offers a promising, selective therapeutic strategy for MTAP-deleted cancers. The protocols and data presented here provide a robust framework for researchers to design and conduct in vivo xenograft studies to further evaluate its anti-tumor efficacy and mechanism of action. Careful selection of appropriate cell models and rigorous execution of the experimental workflow are critical for obtaining reliable and translatable results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Mirati Therapeutics to Present Late-Breaking Data That Advance the Understanding of Synthetic Lethal PRMT5 Inhibitors in MTAP-Deleted Cancers at AACR 2021 [prnewswire.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

Application Notes and Protocols for MRTX9768 Hydrochloride in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction